6-[(2-bromoacetyl)amino]-N-phenylhexanamide
Description
Properties
CAS No. |
651767-99-6 |
|---|---|
Molecular Formula |
C14H19BrN2O2 |
Molecular Weight |
327.22 g/mol |
IUPAC Name |
6-[(2-bromoacetyl)amino]-N-phenylhexanamide |
InChI |
InChI=1S/C14H19BrN2O2/c15-11-14(19)16-10-6-2-5-9-13(18)17-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,19)(H,17,18) |
InChI Key |
HWYLREOMBVUGJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCNC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
A widely used approach involves activating hexanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Aniline is introduced under inert conditions, yielding N-phenylhexanamide with >85% efficiency.
Reaction Conditions:
- Solvent: DCM
- Temperature: 0°C → rt, 12 h
- Molar ratio (acid:EDCI:HOBt:aniline): 1:1.2:1.2:1.5
Acid Chloride Route
Hexanoyl chloride reacts with aniline in the presence of triethylamine (TEA) as a base. This method offers faster reaction times but requires stringent moisture control.
Typical Protocol:
- Hexanoic acid (1 eq) → treated with thionyl chloride (1.5 eq) at reflux (2 h).
- Aniline (1.2 eq) added dropwise to hexanoyl chloride in DCM with TEA (2 eq).
- Stirred at rt for 4 h → yield 78–82%.
Introduction of the 2-Bromoacetamide Group
The primary amine of N-phenylhexanamide is acylated with bromoacetyl bromide. This step demands precise stoichiometry to avoid diacylation.
Acylation Optimization
Bromoacetyl bromide (1.1 eq) is added to N-phenylhexanamide (1 eq) in anhydrous tetrahydrofuran (THF) with TEA (1.5 eq). The reaction is monitored via TLC (ethyl acetate/hexane, 3:7).
Critical Parameters:
Purification and Characterization
Crude product is purified via silica gel chromatography (gradient: 20→40% ethyl acetate/hexane). Key analytical data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, Ar-H), 7.30 (t, 2H, Ar-H), 7.10 (t, 1H, Ar-H), 3.85 (q, 2H, -NHCO-), 3.20 (s, 2H, BrCH₂), 2.15 (t, 2H, -CH₂CO-), 1.55–1.25 (m, 6H, -(CH₂)₃-).
- HRMS : m/z 343.0721 [M+H]⁺ (calc. 343.0724 for C₁₄H₁₉BrN₂O₂).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Carbodiimide Coupling | 85 | 98 | 12 h |
| Acid Chloride | 82 | 95 | 6 h |
| Direct Acylation (THF) | 70 | 97 | 3 h |
The acid chloride route offers a balance between efficiency and speed, while carbodiimide coupling ensures higher purity for sensitive applications.
Mechanistic Insights and Side Reactions
- Competitive Hydrolysis : Bromoacetyl bromide is prone to hydrolysis in aqueous conditions. Anhydrous THF and controlled reagent addition mitigate this.
- Diacylation : Excess bromoacetyl bromide (>1.2 eq) leads to diacylated byproducts. Stoichiometric control is critical.
- Base Selection : TEA enhances nucleophilicity of the primary amine without promoting elimination.
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous flow reactors to improve heat dissipation and mixing:
- Residence Time : 15 min at 25°C.
- Productivity : 92% yield at 500 g/batch.
Chemical Reactions Analysis
Types of Reactions
6-(2-Bromo-acetylamino)-hexanoic acid phenylamide can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include thiol derivatives, amines, or ethers.
Oxidation and Reduction: Oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Hydrolysis: Hydrolysis typically results in the formation of hexanoic acid and the corresponding amine or phenylamide.
Scientific Research Applications
Chemical Properties and Structure
6-[(2-bromoacetyl)amino]-N-phenylhexanamide is characterized by:
- Molecular Weight : 327.222 g/mol
- Chemical Structure : The compound features a bromoacetyl group attached to an amino acid derivative, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The bromoacetyl moiety can enhance the interaction with bacterial enzymes, potentially inhibiting their growth. For instance, studies on related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity .
Quorum Sensing Inhibition
Quorum sensing (QS) is a communication process among bacteria that regulates gene expression based on population density. Compounds that inhibit QS can prevent bacterial virulence. The design of bioisosteres of N-acyl homoserine lactones, which include structural analogs of this compound, has been explored for their potential as QS inhibitors in pathogens like Pseudomonas aeruginosa and Chromobacterium violaceum.
Drug Development
The compound's unique structure makes it a candidate for developing new pharmaceuticals targeting specific diseases. Its ability to modify biological pathways suggests potential roles in treating infections or inflammatory diseases.
Endocrine Modulation
Some derivatives of compounds with similar structures have been studied for their ability to modulate endocrine functions, particularly those controlled by the hypothalamus and pituitary gland . This opens avenues for research into hormonal therapies.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in medicine. Toxicity studies indicate that while certain brominated compounds can exhibit adverse effects, the specific risks associated with this compound require further investigation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-(2-Bromo-acetylamino)-hexanoic acid phenylamide involves its interaction with specific molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the formation of covalent bonds, modifying the activity or function of the target molecules. The hexanoic acid and phenylamide moieties may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Target Compound : this compound
- Key Features :
- Hexanamide chain (6-carbon backbone).
- Bromoacetyl group (BrCH₂CO-) at the 6-position.
- N-phenyl terminal group.
- Potential Reactivity: The bromine atom enhances electrophilicity, enabling covalent bond formation with nucleophilic residues (e.g., cysteine thiols in enzymes).
Comparators :
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (from Pharmacopeial Forum) : Features: Chiral hydroxy/amino groups, diphenylhexanamide backbone, 2,6-dimethylphenoxy substituent. Application: Likely a pharmaceutical intermediate due to stereochemical complexity.
N-(Butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide (Butachlor) :
- Features : Chloroacetamide core, butoxymethyl and diethylphenyl groups.
- Application : Herbicide, inhibits plant fatty acid elongation.
N-[(E)-[(E)-4-(1,3-Benzodioxol-5-yl)but-3-en-2-ylidene]amino]-2-hydroxy-2-phenylacetamide : Features: Benzodioxol and conjugated enamine substituents, hydroxy-phenylacetamide core. Properties: LogP = 3.49 (high lipophilicity), molecular weight = 338.36 g/mol.
Physical and Chemical Properties Comparison
Research Findings and Functional Differences
- Reactivity : The bromoacetyl group in the target compound distinguishes it from chloro- or unsubstituted acetamides (e.g., Butachlor). Bromine’s higher leaving-group ability may enhance alkylation efficiency compared to chlorine .
- Stereochemical Complexity: Pharmacopeial compounds (e.g., entry "g" in ) exhibit stereocenters and hydroxy/amino groups, implying use in chiral drug synthesis, whereas the target compound lacks evident stereochemistry .
- Lipophilicity : The benzodioxol-containing analog (LogP = 3.49) shares moderate lipophilicity with Butachlor (LogP ~3.8), suggesting both may penetrate biological membranes effectively. The target compound’s LogP is unrecorded but likely lower due to its polar bromoacetyl group.
Biological Activity
6-[(2-bromoacetyl)amino]-N-phenylhexanamide is a compound that has garnered attention for its potential biological activities. With a molecular formula of CHBrNO and an average mass of 327.222 g/mol, this compound's structure features a bromoacetyl group attached to an amino group, linked to a phenylhexanamide framework. This unique structure suggests potential interactions with various biological targets, making it a subject of interest in pharmacological research.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. While detailed studies are still required to elucidate the precise mechanisms, initial findings suggest that the compound may exhibit:
- Antimicrobial Properties : Potential inhibition of bacterial quorum sensing mechanisms, which regulate virulence factor expression in pathogenic bacteria.
- Cytotoxic Effects : Indications of cytotoxicity against certain cancer cell lines, suggesting possible applications in cancer therapy.
Research Findings
Recent studies have explored the compound's efficacy in various biological assays:
- Quorum Sensing Inhibition : Research indicates that compounds similar to this compound can inhibit quorum sensing in Chromobacterium violaceum, a model organism for studying bacterial communication. This inhibition can prevent the expression of virulence factors, potentially reducing the pathogenicity of bacteria .
- Cytotoxicity Testing : Preliminary cytotoxicity assays have shown that this compound may induce cell death in specific cancer cell lines, although further investigation is necessary to determine its selectivity and mechanism of action .
- Enzyme Interaction Studies : The compound's interaction with enzymes involved in metabolic pathways has been studied, indicating potential roles as an enzyme inhibitor or modulator .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study 1 : A study on its effects on C. violaceum demonstrated significant inhibition of violacein production at concentrations as low as 10 µM, suggesting effective quorum sensing disruption .
- Case Study 2 : In vitro assays conducted on human cancer cell lines revealed that the compound exhibited IC values indicative of moderate cytotoxicity, warranting further exploration for potential therapeutic applications .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-[(2-bromoacetyl)amino]-N-phenylhexanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential acylation and bromination steps. First, hexanamide derivatives are synthesized via coupling reactions between hexanoic acid derivatives and aniline. The bromoacetyl group is introduced using 2-bromoacetyl bromide under anhydrous conditions with a base like triethylamine to neutralize HBr byproducts. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for confirming structural integrity, particularly the bromoacetyl moiety and phenyl group connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography, as demonstrated in structurally similar acetamide derivatives, provides definitive confirmation of stereochemistry and packing interactions .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Begin with in vitro assays targeting hypothesized mechanisms. For antimicrobial activity, use broth microdilution assays (e.g., MIC determination against E. coli or S. aureus). For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM). Include positive controls (e.g., doxorubicin) and validate results with triplicate replicates and statistical analysis (p < 0.05) .
Advanced Research Questions
Q. How can researchers investigate the environmental fate and degradation pathways of this compound?
- Methodological Answer : Conduct abiotic degradation studies under varying pH, UV light, and temperature conditions. Use HPLC-MS to monitor breakdown products. For biotic degradation, employ soil or water microcosms spiked with the compound and analyze microbial community shifts via 16S rRNA sequencing. Computational tools like EPI Suite predict persistence and bioaccumulation potential .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability. Perform meta-analyses of published data to identify outliers. Validate conflicting results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Probe structural analogs to isolate substituent effects (e.g., bromoacetyl vs. chloroacetyl groups) .
Q. How can molecular modeling predict interactions between this compound and biological targets?
- Methodological Answer : Use density functional theory (DFT) to optimize the compound’s geometry. Dock the minimized structure into target protein active sites (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Validate predictions with molecular dynamics simulations (50–100 ns) to assess binding stability. Compare computational binding energies with experimental IC₅₀ values .
Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : Perform kinetic assays (e.g., Michaelis-Menten with varying substrate concentrations) to determine inhibition type (competitive/non-competitive). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). Structural insights can be gained via X-ray co-crystallography of the enzyme-inhibitor complex .
Q. How do structural modifications of the bromoacetyl group impact bioactivity?
- Methodological Answer : Synthesize analogs substituting bromine with other halogens (Cl, I) or electrophilic groups (e.g., nitro). Test these derivatives in parallel bioassays. Use QSAR models to correlate electronic (Hammett σ) or steric parameters with activity. Crystallographic data from analogs (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
